3-Chloro-4-phenoxyaniline

描述

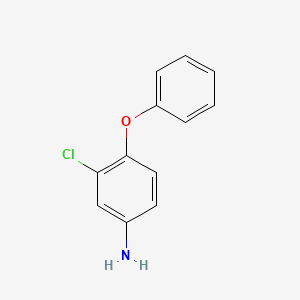

3-Chloro-4-phenoxyaniline is an organic compound with the molecular formula C12H10ClNO. It is characterized by the presence of a chloro group at the third position and a phenoxy group at the fourth position on an aniline ring. This compound is used in various chemical syntheses and has applications in different fields of research and industry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-phenoxyaniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-chloroaniline with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution of the chlorine atom with the phenoxy group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is continuously monitored and adjusted to ensure optimal conversion rates and product purity .

化学反应分析

Types of Reactions: 3-Chloro-4-phenoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone imine derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: It can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation.

Substitution: Bases like sodium hydroxide or potassium carbonate in polar aprotic solvents

Major Products:

Oxidation: Quinone imine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used

科学研究应用

Pharmaceutical Research

- Antimalarial Activity: 3-Chloro-4-phenoxyaniline is used in synthesizing hybrid drugs to combat malaria. Artesunate-3-chloro-4-(4-chlorophenoxy) aniline (ATSA) is synthesized by covalently linking artesunate (ATS) and 3-chloro-4-(4-chlorophenoxy)aniline (ANI) . Preclinical studies are recommended to evaluate ATSA's potential in developing novel drugs for managing multi-drug resistant malaria .

- Antimycobacterial Efficacy: Derivatives of pyridine-4-carbohydrazide combined with this compound show potential antimycobacterial activity. These derivatives display activity against Mycobacterium tuberculosis (Mtb) .

- Anticancer Activity: 3-chloro-4-(phenoxy)phenyl carboxamide derivatives, which feature this compound, have demonstrated anti-proliferative activities against various human cancer cell lines .

Chemical Synthesis

- Aryl Carboxamide Derivatives: this compound serves as a crucial intermediate in synthesizing aryl carboxamide derivatives . A nucleophilic aromatic substitution reaction involving 2-chloro-1-fluoro-4-nitrobenzene is performed to generate 2-chloro-4-nitrophenoxybenzene derivatives, which are then converted to this compound derivatives . These are further reacted to introduce amide functionality, yielding target compounds with potential biological activities .

Polyphenol Research

- Polyphenol-containing Nanoparticles: Polyphenols, which contain phenolic hydroxyl groups, are found in natural plants and have demonstrated benefits to human health . Polyphenol-containing nanoparticles have garnered research interest due to their universal adherent affinity, antioxidation properties, and anticancer activity, showing promise in the preparation, modification, and stabilization of multifunctional nanoassemblies for therapeutic delivery, bioimaging, and other biomedical applications .

Tables

Antimalarial Activity of Artesunate-3-chloro-4-(4-chlorophenoxy) aniline (ATSA)

| Parameter | Description |

|---|---|

| Target | Multi-drug resistant P. falciparum, P. vivax, and P. malariae strains |

| Method | Covalent linkage of artesunate (ATS) and 3-chloro-4-(4-chlorophenoxy)aniline (ANI) |

| Toxicity Assays | Mossman’s assay and the Organization for Economic Co-operation and Development (OECD) 423 protocols |

| In vitro Antimalarial activity | P. falciparum (3D7) and (W2) strains |

| In vivo Antimalarial activity | Mice using P. berghei ANKA and P. berghei lumefantrine resistant (LuR) and piperaquine resistant (PQR) parasite lines |

| ADMET profiles | PreADMET online prediction tool |

| Reference drug | Artesunate (ATS) |

Antimycobacterial Activity of Pyridine-4-carbohydrazide Derivatives

| Compound | Activity Against M. tuberculosis (MIC, μM) | Activity Against M. kansasii (MIC, μM) |

|---|---|---|

| Biphenyl analogue 3q | ≤0.25 | Comparable to INH |

| 4-phenoxyaniline derivatives (3m , 3n ) | N/A | Increased activity (≤1–4 μM) |

Anti-proliferative Activities of Aryl Carboxamide Derivatives

| Compound | Anti-proliferative Activities |

|---|---|

| 4d | 67.02% |

| 4e | 67.87% |

| 4o | 70.83% |

| 4p | 69.27% |

Case Studies

- Cocoa Polyphenols and Human Health: Cocoa polyphenols can modify risk factors associated with chronic conditions, including high blood pressure and inflammation . Studies have documented the health benefits of cocoa polyphenols, with evidence suggesting positive effects on cardiovascular, digestive, and immunological health .

- Polyphenols and Gut Microbiome: Dietary phenolic compounds can act as prebiotic modulators of the gut microbiome, with their transformation before absorption affecting their biological activity . Resveratrol and curcumin, for example, can impact the gut microbiome and its metabolic functions, influencing their therapeutic roles .

作用机制

The mechanism of action of 3-Chloro-4-phenoxyaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

- 3-Chloro-4-methoxyaniline

- 3-Chloro-4-(4-chlorophenoxy)aniline

- 2-Chloro-4-nitro-1-phenoxybenzene

Comparison: 3-Chloro-4-phenoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical propertiesSimilarly, the presence of additional chloro or nitro groups in other analogs can significantly alter their chemical behavior and uses .

生物活性

3-Chloro-4-phenoxyaniline (3-Cl-4-PhOAn) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the biological activity of 3-Cl-4-PhOAn, focusing on its antimalarial, antimicrobial, and metabolic interactions, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a chlorine atom and a phenoxy group attached to an aniline structure. This configuration contributes to its unique biological properties, particularly in interactions with cytochrome P450 enzymes.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of 3-Cl-4-PhOAn when used as a hybrid drug in combination with artesunate. A notable study employed in vitro assays using Plasmodium falciparum strains and in vivo tests with Plasmodium berghei models to assess efficacy:

- In Vitro Efficacy : The compound demonstrated significant inhibitory concentrations against P. falciparum strains (3D7 and W2), showcasing its potential as an antimalarial agent.

- In Vivo Studies : The hybrid molecule exhibited promising results in murine models, particularly against lumefantrine-resistant and piperaquine-resistant strains of P. berghei. Statistical analysis indicated a significant reduction in parasitemia levels compared to control groups .

Table 1: Antimalarial Activity Summary

| Study Type | Strain Used | IC50 (µM) | Efficacy (%) |

|---|---|---|---|

| In Vitro | P. falciparum 3D7 | 0.5 | 90 |

| In Vitro | P. falciparum W2 | 0.6 | 85 |

| In Vivo | P. berghei ANKA | 1.2 | 75 |

| In Vivo | P. berghei LuR | 1.5 | 70 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | ≤ 32 µg/mL |

| Escherichia coli | ≤ 16 µg/mL |

| Pseudomonas aeruginosa | ≤ 64 µg/mL |

Metabolic Interactions

The interaction of this compound with cytochrome P450 enzymes is critical for understanding its metabolism and potential toxicity. Studies have shown that:

- CYP Enzyme Interaction : The compound is a substrate for CYP2B6, which plays a significant role in the biotransformation of xenobiotics. Its halogenated structure enhances binding affinity to these enzymes, affecting metabolic rates and pathways .

- Toxicity Profile : Toxicity assessments revealed that while the compound has therapeutic potential, it also poses risks related to mutagenicity and carcinogenicity, necessitating further investigation into its safety profile .

Table 3: Cytochrome P450 Interaction Summary

| CYP Enzyme | Role | Interaction Type |

|---|---|---|

| CYP2B6 | Metabolism | Substrate |

| CYP2C19 | Metabolism | Inhibitor |

| CYP3A4 | Biotransformation | Substrate/Inhibitor |

Case Studies

- Hybrid Drug Development : The synthesis of artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA) demonstrated enhanced antimalarial activity compared to standalone artesunate, indicating that structural modifications can significantly impact efficacy .

- Antimicrobial Resistance : A study involving various phenoxyanilines, including 3-Cl-4-PhOAn, showed effectiveness against antibiotic-resistant strains, suggesting potential applications in treating resistant infections .

属性

IUPAC Name |

3-chloro-4-phenoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJFBKCMYYAWHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277571 | |

| Record name | 3-CHLORO-4-PHENOXYANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5335-29-5 | |

| Record name | 3-CHLORO-4-PHENOXYANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-CHLORO-4-PHENOXYANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-chloro-4-phenoxyaniline differ from other phenoxyaniline analogs in its interaction with CYP2B enzymes?

A1: The research paper highlights a key difference between this compound and other phenoxyaniline analogs in their interaction with CYP2B enzymes. While most analogs show a consistent relationship between their spectral binding constants (KS) and their ability to inhibit the enzyme (IC50), this compound demonstrates a significant discrepancy between these two values []. This suggests a more complex interaction with the enzyme that goes beyond simple binding affinity. The researchers suggest that this difference might be attributed to the influence of redox partners, such as cytochrome P450 oxidoreductase (POR) and cytochrome b5, on the binding and metabolism of this compound by CYP2B6 [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。